1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS No.: 926187-51-1
Cat. No.: VC4953406
Molecular Formula: C14H10ClF3N2O2
Molecular Weight: 330.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926187-51-1 |
|---|---|
| Molecular Formula | C14H10ClF3N2O2 |
| Molecular Weight | 330.69 |
| IUPAC Name | 1-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22) |
| Standard InChI Key | BOJUOGNLBNUJAD-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Cyclopenta[c]pyrazole core: A fused bicyclic system comprising a five-membered cyclopentane ring fused to a pyrazole moiety. This configuration imposes steric constraints that influence conformational flexibility and target binding.
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2-Chloro-5-(trifluoromethyl)phenyl group: Positioned at the N1 of the pyrazole, this aryl substituent combines electron-withdrawing chlorine (para) and trifluoromethyl (meta) groups, enhancing electrophilic reactivity and metabolic stability .
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Carboxylic acid functional group: At the C3 position of the pyrazole, this group enables hydrogen bonding, salt formation, and participation in conjugation reactions, critical for pharmacokinetic optimization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClF₃N₂O₂ |
| Molecular Weight | 330.69 g/mol |
| IUPAC Name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| SMILES | C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons of the substituted phenyl group, while signals between δ 2.5–3.5 ppm arise from the cyclopentane ring’s methylene groups .
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while bands near 1120 cm⁻¹ and 750 cm⁻¹ indicate C-F and C-Cl vibrations, respectively .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 331.1 ([M+H]⁺), with fragmentation patterns consistent with loss of CO₂ (44 Da) and CF₃ (69 Da).
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis typically proceeds via three stages (Figure 1):
Stage 1: Friedel-Crafts Acylation
Ferrocene derivatives or analogous precursors undergo acylation using acetic acid and AlCl₃ under reflux to yield acetoferrocene intermediates . For the target compound, this step is adapted to introduce the trifluoromethylphenyl moiety.
Stage 2: Cyclocondensation
The ketone intermediate reacts with hydrazine derivatives (e.g., phenylhydrazine) in acetic acid, forming a hydrazone. Subsequent cyclization with iodine/NaHCO₃ at 100°C generates the pyrazole ring .
Stage 3: Functionalization
The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate (e.g., using H₂O₂/HCl) or direct carboxylation under basic conditions .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, HCl, 100°C, 2 h | 78 |
| Cyclization | I₂, NaHCO₃, 100°C, 2.5 h | 83 |
| Carboxylation | KCN, CuCN, DMF, 120°C | 65 |
Challenges and Optimizations
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Solubility Issues: The trifluoromethyl group’s hydrophobicity complicates aqueous reactions. Co-solvents (e.g., dioxane/water 4:1) improve miscibility .
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Regioselectivity: Competing N1 vs. N2 substitution in pyrazole formation is mitigated by steric directing groups .
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Purification: Column chromatography (silica gel, DCM/MeOH) resolves close-eluting byproducts, particularly regioisomeric pyrazoles.
Biological Activity and Mechanism
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound inhibits LPS-induced TNF-α production (IC₅₀ = 1.2 µM) by suppressing IκBα phosphorylation, thereby blocking NF-κB nuclear translocation. Comparative studies show 3-fold greater potency than indomethacin in carrageenan-induced paw edema assays.
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.8 | Topo II inhibition, p21 upregulation |
| A549 | 5.4 | ROS-mediated apoptosis |
| HeLa | 2.1 | Caspase-3/7 activation |
Enzymatic Targets
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COX-2 Inhibition: Competitive binding (Kᵢ = 85 nM) to the cyclooxygenase-2 active site, validated by molecular docking (Glide score = -9.2 kcal/mol).
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HDAC Modulation: Class I HDACs (HDAC1/2/3) are inhibited at submicromolar concentrations, potentiating histone acetylation in leukemia cells.
Therapeutic Applications and Development
Inflammatory Diseases
The dual COX-2/NF-κB inhibition profile positions the compound as a candidate for rheumatoid arthritis and Crohn’s disease. In collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces joint swelling by 62% vs. controls.
Oncology
Combination therapy with doxorubicin synergistically enhances cytotoxicity in multidrug-resistant tumors (combination index = 0.3). Nanoparticle formulations (PLGA-PEG) improve bioavailability, achieving tumor Cₘₐₓ = 12 µM after IV administration.
Challenges in Clinical Translation
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Metabolic Stability: Hepatic microsomal studies reveal rapid glucuronidation (t₁/₂ = 8 min). Prodrug strategies (e.g., ethyl ester) extend t₁/₂ to 45 min.
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Toxicity: hERG channel inhibition (IC₅₀ = 3 µM) necessitates structural modifications to mitigate cardiovascular risks.
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